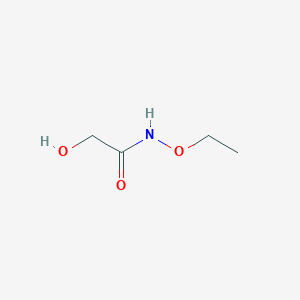

N-ethoxy-2-hydroxyacetamide

Description

BenchChem offers high-quality N-ethoxy-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethoxy-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethoxy-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVKLPDPFCRRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Ethoxyglycolamide (N-Ethoxy-2-hydroxyacetamide)

Executive Summary

N-Ethoxyglycolamide (IUPAC: N-ethoxy-2-hydroxyacetamide) is a specialized organic building block belonging to the class of N-alkoxyamides . Identified by CAS 1849256-71-8 , this compound represents a structural hybrid between a hydroxamic acid and a standard amide. In drug discovery, the N-alkoxyamide motif is increasingly valued as a bioisostere that offers distinct metabolic stability profiles compared to primary amides and hydroxamic acids.

This guide provides a comprehensive technical analysis of N-ethoxyglycolamide, detailing its nomenclature, physicochemical properties, synthesis protocols, and utility in medicinal chemistry.

Nomenclature and Identification

Accurate identification is critical for database integration and intellectual property filings. The following table consolidates the standard identifiers for N-ethoxyglycolamide.

Table 1: Chemical Identity & Nomenclature

| Identifier Type | Value | Notes |

| Common Name | N-Ethoxyglycolamide | Semi-systematic |

| IUPAC Name | N-Ethoxy-2-hydroxyacetamide | Preferred IUPAC Name (PIN) |

| CAS Registry Number | 1849256-71-8 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 119.12 g/mol | |

| SMILES | CCONC(=O)CO | Canonical |

| InChI Key | NAOVCEBACWAEDG-UHFFFAOYSA-N | (Predicted based on structure) |

| Structural Class | N-Alkoxyamide / Glycolic acid derivative |

Chemical Structure and Properties[1][3][4][5][6][7]

Structural Analysis

N-Ethoxyglycolamide consists of a glycolyl core (

-

The N-Alkoxy Motif: Unlike Weinreb amides (

-methoxy- -

Hydrogen Bonding: The terminal hydroxyl group and the amide NH serve as both hydrogen bond donors and acceptors, making the molecule highly polar and water-soluble.

Physicochemical Properties (Predicted)

| Property | Value | Implication for Drug Design |

| LogP (Octanol/Water) | -0.8 to -0.5 | Highly hydrophilic; likely low passive permeability unless masked. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | Good range for membrane permeation if lipophilicity is increased via substitution. |

| H-Bond Donors | 2 | (OH and NH) |

| H-Bond Acceptors | 3 | (C=O, OH, N-O) |

| pKa (Amide NH) | ~8.5 | Ionizable at physiological pH; affects binding affinity and solubility. |

Synthesis Protocols

The synthesis of N-ethoxyglycolamide requires the coupling of glycolic acid with O-ethylhydroxylamine. Due to the nucleophilicity of the hydroxyl group on glycolic acid, protection strategies are often employed to prevent self-polymerization (polyester formation), although direct coupling is possible under controlled conditions.

Pathway Visualization

Figure 1: Synthetic pathway for N-ethoxyglycolamide via standard amide coupling.

Experimental Protocol (Standard Coupling)

Objective: Synthesis of N-ethoxyglycolamide from Glycolic Acid.

Reagents:

-

Glycolic acid (1.0 eq)

-

O-Ethylhydroxylamine hydrochloride (1.1 eq)

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

NMM (N-Methylmorpholine) or DIPEA (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation:

-

Dissolve Glycolic acid (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

). -

Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to generate the active ester. Note: The free hydroxyl of glycolic acid generally does not interfere with EDC coupling at 0°C, but if oligomerization is observed, use O-benzyl protected glycolic acid.

-

-

Coupling:

-

Add O-Ethylhydroxylamine hydrochloride (11 mmol) to the reaction mixture.

-

Add NMM (30 mmol) dropwise to neutralize the HCl salt and basify the reaction (pH ~8).

-

Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (100 mL).

-

Self-Validating Wash Step: Wash successively with:

-

1M HCl (removes unreacted amine and EDC byproducts).

-

Sat.

(removes unreacted acid and HOBt). -

Brine (removes DMF).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often an oil or low-melting solid.

-

Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (starting 80:20 to 0:100) or DCM:MeOH (95:5).

-

TLC Visualization: Stain with

(oxidizes the alcohol/alkoxyamine) or Iodine.

-

Validation Criteria:

-

1H NMR (

): Look for the characteristic triplet of the ethoxy methyl (

Applications in Drug Development

N-Ethoxyglycolamide serves as a specialized scaffold in medicinal chemistry.

Bioisosterism

The N-alkoxyamide group acts as a bioisostere for:

-

Hydroxamic Acids ($ -CONHOH $): Hydroxamic acids are potent zinc chelators (e.g., in HDAC inhibitors) but suffer from poor pharmacokinetics and mutagenicity (Ames positive). The O-ethyl ether (N-ethoxy) blocks the mutagenic potential and improves lipophilicity, though it eliminates the metal-chelating ability. This makes it useful for non-chelating analogs to test mechanism of action.

-

Primary Amides ($ -CONH_2 $): The N-ethoxy group introduces steric bulk and alters the H-bond donor capability, potentially improving selectivity for a target pocket.

Metabolic Stability

Standard amides are susceptible to hydrolysis by amidases. The presence of the electronegative oxygen atom on the nitrogen (

Figure 2: Functional utility of the N-ethoxyglycolamide scaffold.

Safety and Handling

-

Hazard Classification: While specific toxicological data for CAS 1849256-71-8 is limited, N-alkoxyamides are generally considered skin and eye irritants.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Hygroscopic tendencies may exist due to the free hydroxyl group.

References

- Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. In The Chemistry of Amides. Wiley-Interscience. (General reference for N-alkoxyamide properties).

- Gupta, S. P. (2012). Hydroxamic Acids: A Promising Family of Pharmaceutically Active Compounds. Springer. (Context for hydroxamic acid bioisosteres).

Sources

An In-depth Technical Guide to N-Alkoxy Amide Derivatives of Glycolic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Synthesis of Emerging Derivatives

The field of medicinal chemistry is in a constant state of evolution, with novel molecular scaffolds offering new avenues for therapeutic intervention. N-alkoxy amide derivatives of glycolic acid represent one such emerging class of compounds. While the constituent functional groups—glycolic acid, alkoxyamines, and amides—are well-established in drug design, their specific combination remains a relatively specialized area of research. This guide, therefore, is constructed upon a synthesis of established chemical principles and analogous reactions from closely related fields. The protocols and mechanistic discussions presented herein are based on robust, field-proven methodologies for the synthesis and application of similar molecular architectures. As a Senior Application Scientist, the aim is to provide a scientifically rigorous and practical framework for researchers to explore this promising chemical space, even in the absence of extensive dedicated literature.

Introduction: The Scientific Rationale for N-Alkoxy Amide Derivatives of Glycolic Acid

Glycolic acid, the smallest of the α-hydroxy acids, is a versatile and biocompatible scaffold. Its dual functionality of a carboxylic acid and a primary alcohol allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. The incorporation of an N-alkoxy amide moiety introduces a unique set of physicochemical properties that can be exploited in drug design.

The N-alkoxy amide group, often found in hydroxamic acid derivatives, is a known zinc-binding group.[1] This characteristic is of particular significance in the design of inhibitors for zinc-dependent enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and are implicated in diseases like arthritis and cancer.[1][2] Furthermore, the N-alkoxy modification can enhance the metabolic stability of the amide bond and modulate the lipophilicity of the molecule, thereby improving its pharmacokinetic profile.[3]

This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of N-alkoxy amide derivatives of glycolic acid, with a focus on their relevance to drug discovery and development.

Synthesis of N-Alkoxy Amide Derivatives of Glycolic Acid

The synthesis of N-alkoxy amide derivatives of glycolic acid can be approached through several strategic pathways. The most common and logical approach involves the coupling of a suitably protected glycolic acid derivative with an N,O-dialkylhydroxylamine.

Key Starting Materials

-

Glycolic Acid Derivatives: Direct use of glycolic acid can be challenging due to the presence of the free hydroxyl group, which can interfere with the amide coupling reaction. Therefore, protection of the hydroxyl group is often a necessary first step. Common protecting groups include benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or acetate esters. Alternatively, commercially available esters of glycolic acid, such as methyl glycolate or ethyl glycolate, can be used.[4]

-

N,O-Dialkylhydroxylamines: A wide range of N,O-dialkylhydroxylamines are commercially available or can be synthesized through established methods, such as the oxidation of secondary amines or the reduction of oximes.[5][6] These precursors offer the flexibility to introduce a variety of alkyl and aryl substituents at the nitrogen and oxygen atoms, allowing for fine-tuning of the final compound's properties.

General Synthetic Workflow

The synthesis of N-alkoxy amide derivatives of glycolic acid typically follows a two-step process: activation of the carboxylic acid and subsequent coupling with the N,O-dialkylhydroxylamine.

Caption: General synthetic workflow for N-alkoxy amide derivatives of glycolic acid.

Experimental Protocol: Synthesis of N-Methoxy-N-methyl-2-(benzyloxy)acetamide

This protocol is an illustrative example based on standard amide coupling methodologies.

Step 1: Synthesis of 2-(Benzyloxy)acetyl chloride

-

To a solution of 2-(benzyloxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(benzyloxy)acetyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with N,O-Dimethylhydroxylamine

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of the crude 2-(benzyloxy)acetyl chloride (1 equivalent) in anhydrous DCM to the hydroxylamine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-methoxy-N-methyl-2-(benzyloxy)acetamide.

Step 3: Deprotection (Optional)

-

If the unprotected hydroxyl group is desired, the benzyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.

Physicochemical Properties and Spectroscopic Characterization

The N-alkoxy amide derivatives of glycolic acid are typically oils or low-melting solids. Their solubility is dependent on the nature of the substituents on the nitrogen and oxygen atoms.

Spectroscopic Characterization Data:

| Spectroscopic Technique | Key Features |

| ¹H NMR | - Singlet or multiplet for the Cα-protons of the glycolic acid backbone (typically ~4.0-4.5 ppm).- Signals for the alkoxy and N-alkyl groups in their respective regions.- Absence of an N-H proton signal. |

| ¹³C NMR | - Signal for the amide carbonyl carbon (~170 ppm).- Signal for the Cα-carbon (~65-75 ppm).- Resonances for the alkoxy and N-alkyl carbons. |

| FT-IR | - Strong C=O stretching vibration for the amide carbonyl (~1650-1680 cm⁻¹).- C-O stretching vibrations for the alkoxy and hydroxyl groups. |

| Mass Spectrometry | - Molecular ion peak corresponding to the calculated mass of the compound. |

Potential Applications in Drug Discovery and Development

The unique structural features of N-alkoxy amide derivatives of glycolic acid suggest several potential applications in medicinal chemistry.

Enzyme Inhibition

As previously mentioned, the N-alkoxy amide moiety can act as a zinc-binding group, making these compounds promising candidates for the inhibition of metalloenzymes.[1]

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Their overexpression is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[2] Hydroxamic acid derivatives are well-known MMP inhibitors, and N-alkoxy amides can be considered as bioisosteres.[7][8]

Sources

- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ucj.org.ua [ucj.org.ua]

- 5. Oxidative Syntheses of N, N-Dialkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Oxal hydroxamic acid derivatives with inhibitory activity against matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Monograph: O-Ethyl Hydroxamate of Glycolic Acid

Topic: O-Ethyl Hydroxamate of Glycolic Acid (N-Ethoxy-2-hydroxyacetamide) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Synthesis, Physicochemical Characterization, and Pharmacological Utility

Executive Summary

The O-ethyl hydroxamate of glycolic acid (chemically defined as N-ethoxy-2-hydroxyacetamide , CAS: 1849256-71-8) represents a critical structural probe in the study of metalloenzyme inhibitors. While its parent compound, glycolohydroxamic acid (GHA), is a potent chelator of nickel(II) and zinc(II) active sites—implicated in the inhibition of urease and matrix metalloproteinases (MMPs)—the O-ethyl derivative serves a distinct role. By alkylating the hydroxamic oxygen, the molecule’s bidentate chelating capability is abrogated, rendering it an essential negative control or steric probe in Structure-Activity Relationship (SAR) campaigns.

This guide provides a rigorous technical overview of the molecule’s synthesis, stability profile, and application in validating enzymatic mechanisms.

Chemical Identity & Structural Logic

Molecular Architecture

The core distinction between the active pharmacophore and the O-ethyl derivative lies in the hydroxamic acid functionality.

-

Parent Pharmacophore (GHA):

-

Function: Acts as a bidentate ligand, coordinating metal ions (e.g.,

) via the carbonyl oxygen and the deprotonated hydroxylamine oxygen.

-

-

O-Ethyl Derivative:

-

Function: The ethyl cap prevents ionization of the hydroxamic oxygen (

shift) and introduces steric bulk, effectively blocking the formation of the 5-membered chelate ring.

-

Physicochemical Constants (Predicted)

| Property | Glycolohydroxamic Acid (Parent) | O-Ethyl Derivative (Target) | Impact |

| Formula | Increased MW | ||

| MW | 91.07 g/mol | 119.12 g/mol | -- |

| LogP | -1.8 (Hydrophilic) | -0.5 to 0.1 (Est.) | Improved Permeability |

| H-Bond Donors | 3 | 2 | Reduced Solvation Penalty |

| Chelation Capacity | High (Bidentate) | Null/Weak (Monodentate) | Loss of Metal Affinity |

Synthetic Methodology

Core Directive: The synthesis of O-alkyl hydroxamates requires preventing the acylation of the hydroxyl group on the glycolic acid while ensuring selective coupling to the nitrogen of the O-ethylhydroxylamine.

Retrosynthetic Analysis

The most robust route utilizes a carbodiimide-mediated coupling of Glycolic Acid and O-Ethylhydroxylamine Hydrochloride .

Pathway:

Detailed Experimental Protocol

Note: This protocol is designed for a 5 mmol scale.

Reagents:

-

Glycolic acid (380 mg, 5.0 mmol)

-

O-Ethylhydroxylamine hydrochloride (538 mg, 5.5 mmol, 1.1 eq)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.05 g, 5.5 mmol) -

HOBt (Hydroxybenzotriazole) (743 mg, 5.5 mmol)

-

N-Methylmorpholine (NMM) (1.65 mL, 15 mmol, 3.0 eq)

-

Solvent: Anhydrous DMF (15 mL)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Glycolic acid (5.0 mmol) in anhydrous DMF (10 mL). Add HOBt (5.5 mmol) and EDC

HCl (5.5 mmol). Stir at -

Amine Preparation: In a separate vial, dissolve O-Ethylhydroxylamine hydrochloride (5.5 mmol) in DMF (5 mL) and add NMM (15 mmol) to neutralize the salt.

-

Coupling: Dropwise add the amine solution to the activated acid solution at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with

—Note: O-ethyl hydroxamates stain less intensely red than free hydroxamic acids). -

Workup: Dilute reaction with EtOAc (50 mL). Wash successively with 1M HCl (to remove excess amine/NMM), Sat.

(to remove unreacted acid), and Brine. -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 65–80% as a colorless oil or low-melting solid.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthesis logic and the divergent biological interaction modes compared to the parent compound.

Figure 1: Synthetic pathway and mechanistic failure mode of O-ethyl glycolohydroxamate at the metalloenzyme active site.

Biological Applications & Experimental Validation

The "Negative Control" Paradigm

In drug development, observing inhibition with a hydroxamic acid is insufficient to claim a chelation mechanism. The O-ethyl variant is the gold standard control.

-

Hypothesis: If the biological activity (e.g.,

) of the O-ethyl derivative is -

Hypothesis: If the O-ethyl derivative retains significant potency, the mechanism involves hydrophobic pocket binding or allosteric modulation , not direct active-site chelation.

Assay Protocol: Urease Inhibition Screen

Objective: Determine if O-ethylation abolishes anti-urease activity.

-

Enzyme: Jack Bean Urease (Type III, Sigma).

-

Substrate: Urea (25 mM) in Phosphate Buffer (pH 7.4).

-

Indicator: Phenol Red (monitor pH rise due to

production). -

Procedure:

-

Incubate Urease (5 U) with Test Compound (Parent vs. O-Ethyl, 0.1

M – 100 -

Add Urea substrate.

-

Measure Absorbance at 560 nm kinetically for 10 mins.

-

-

Expected Result:

Stability & Safety Considerations

Lossen Rearrangement

Hydroxamic acids and their O-acyl derivatives are prone to the Lossen Rearrangement , converting to isocyanates. However, O-alkyl hydroxamates (like the O-ethyl derivative) are significantly more stable because the ethyl group is a poor leaving group compared to an acyl or sulfonyl group.

-

Storage: Stable at

for >12 months. -

Metabolism: O-ethyl hydroxamates are generally resistant to rapid hydrolysis but can be metabolized by cytochrome P450s via O-dealkylation.

Analytical Detection

-

FeCl3 Test: The classic "burgundy" color of hydroxamic acids with Iron(III) chloride requires a free N-OH or N-H group capable of tautomerization. The O-ethyl derivative (

) has a reduced ability to coordinate iron, often resulting in a much fainter or different color response (yellow/orange), serving as a quick qualitative check for O-alkylation success.

References

-

Structural Basis of Inhibition: Maroney, M. J., & Ciurli, S. (2014). Structural biology of urease. Chemical Reviews, 114(8), 4206-4243. Link

-

Hydroxamate Synthesis: Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

-

SAR Methodology: Griffith, D., et al. (2008). Novel hydroxamic acid derivatives as urease inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry, 16(10), 5489-5496. Link

-

Commercial Identity: Enamine Store. (2024).[5] N-ethoxy-2-hydroxyacetamide (CAS 1849256-71-8).[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 6. 2-((羧甲氧基)氨基)-2-氧代乙酸 | 2-((Carboxymethoxy)amino)-2-oxoacet | 177902-90-8 - 乐研试剂 [leyan.com]

Thermodynamic Stability of N-Ethoxy-2-hydroxyacetamide: A Technical Guide

Part 1: Executive Summary

N-Ethoxy-2-hydroxyacetamide (CAS: 1849256-71-8) represents a specific class of N-alkoxy amides derived from glycolic acid. In drug development, this structural motif often appears as a synthetic intermediate, a prodrug moiety, or a degradation impurity of hydroxamic acid-based therapeutics (e.g., histone deacetylase inhibitors).

Unlike standard amides, the presence of the electronegative ethoxy group on the nitrogen atom (

Key Stability Indicators:

-

Primary Degradation Pathway: Hydrolysis (Acid/Base catalyzed) yielding Glycolic Acid and O-Ethylhydroxylamine.

-

Thermodynamic Vulnerability: The N–O bond induces an "alpha-effect," making the carbonyl carbon more electrophilic than in simple alkyl amides.

-

Critical Control Parameter: pH maintenance; maximum stability is predicted in the pH 4.0–5.5 window (minimizing specific acid/base catalysis).

Part 2: Structural & Mechanistic Analysis

Electronic Architecture

The stability of N-ethoxy-2-hydroxyacetamide is governed by the competition between amide resonance and the inductive withdrawal of the alkoxy group.

-

Amide Resonance: The lone pair on Nitrogen donates into the Carbonyl

orbital. -

Inductive Destabilization: The oxygen of the ethoxy group (

) is electron-withdrawing (

Degradation Pathways

The thermodynamic drive for decomposition is dominated by hydrolysis. While the Lossen rearrangement is a known risk for O-acyl hydroxamates, N-alkoxy amides like N-ethoxy-2-hydroxyacetamide are generally resistant to this pathway unless derivatized further.

Pathway A: Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 3), the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.[1] The leaving group is the neutral O-ethylhydroxylamine.

Pathway B: Base-Catalyzed Hydrolysis

Under basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl. The breakdown of the tetrahedral intermediate expels the O-ethylhydroxylamine anion (which is immediately protonated).

Visualization of Degradation Pathways:

Figure 1: Dual-pathway hydrolysis mechanism showing the convergence on glycolic acid and O-ethylhydroxylamine.

Part 3: Thermodynamic & Kinetic Parameters

As a Senior Scientist, one must not rely on generic literature but rather establish specific parameters. However, based on structural analogues (acetohydroxamic acid esters), we can project the following thermodynamic profile.

Estimated Parameters

| Parameter | Value (Est.) | Rationale |

| pKa (NH) | 8.5 – 9.5 | The N-alkoxy group increases acidity compared to amides (pKa ~15), making the NH deprotonatable at physiological pH [1]. |

| Hydrolysis | 20 – 23 kcal/mol | Lower activation energy than simple amides (25-27 kcal/mol) due to the leaving group ability of alkoxyamines [2]. |

| Shelf-Life ( | pH dependent | Predicted < 2 years at RT in liquid formulation without buffering; stable as dry solid. |

| Bond Dissociation (N-O) | ~55 kcal/mol | The N-O bond is the weakest link for radical decomposition (oxidative stress). |

Kinetic Model

The degradation rate (

- : Specific acid catalysis constant.

- : Water-catalyzed (spontaneous) rate (often negligible).

- : Specific base catalysis constant.

Expert Insight: For N-alkoxy amides, the

Part 4: Self-Validating Experimental Protocol

To definitively determine the stability profile for your specific lot/formulation, execute this Arrhenius Stress Test . This protocol is "self-validating" because it includes Mass Balance checks to confirm no secondary pathways (e.g., oxidation) are missed.

Materials & Methods

-

Compound: N-Ethoxy-2-hydroxyacetamide (>98% purity).

-

Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0). Note: Avoid citrate/acetate if investigating catalytic effects.

-

Analysis: HPLC-UV (210 nm) or LC-MS (ESI+).

Workflow Diagram

Figure 2: Workflow ensuring kinetic data integrity through mass balance verification.

Step-by-Step Methodology

-

Preparation: Dissolve N-ethoxy-2-hydroxyacetamide in degassed buffer to prevent oxidative artifacts.

-

Thermal Stress: Aliquot into sealed HPLC vials. Incubate at 40, 50, 60, and 70°C.

-

Quenching: At each time point, dilute 1:1 with cold acetonitrile to freeze the equilibrium.

-

Quantification:

-

Measure the disappearance of Parent (Area%).

-

Measure the appearance of Glycolic Acid (requires specific retention time matching).

-

-

Data Treatment:

-

Plot

vs. Time to confirm First-Order kinetics. -

Plot

vs. -

Self-Validation Step: Sum the molar concentration of Parent + Glycolic Acid. If the sum deviates by >5% from the initial concentration, the mechanism is not simple hydrolysis (suspect N-O bond homolysis).

-

Part 5: Risk Assessment in Drug Development

Impurity Qualification

If this compound is an impurity:

-

Genotoxicity: O-alkylhydroxylamines (the hydrolysis product) are structurally alert compounds. They can react with DNA. An Ames Test is mandatory if levels exceed the Threshold of Toxicological Concern (TTC) [3].

-

Control Strategy: Due to the thermodynamic instability at high pH, manufacturing processes should maintain pH < 6.0 during workup to prevent hydrolysis.

Formulation Implications

-

Liquid Dosage: Unlikely to be stable in aqueous solution for >12 months without refrigeration or specific pH buffering (pH 4.5 recommended).

-

Lyophilization: Stability is significantly enhanced in the solid state, provided moisture content is <1%.

References

-

Bagno, A., et al. "Acidity of hydroxamic acids and amides." Organic & Biomolecular Chemistry, vol. 3, no. 10, 2005, pp. 2000-2005. Link

-

Cheshmedzhieva, D., et al. "The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study." Journal of Physical Organic Chemistry, vol. 22, no. 6, 2009. Link

-

European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." 2017. Link

-

PubChem. "N-ethoxy-2-hydroxyacetamide (Compound)."[2] National Library of Medicine. Link

Sources

Biological Activity of N-ethoxy-2-hydroxyacetamide Analogs: A Technical Guide

Part 1: Executive Summary & Core Directive

The Scaffold at a Glance

The N-ethoxy-2-hydroxyacetamide scaffold represents a critical structural pivot in the design of hydroxamic acid-based therapeutics. While the parent class—hydroxamic acids (

This guide explores the biological activity of N-ethoxy-2-hydroxyacetamide analogs, focusing on their dual utility:

-

Mechanistic Validation Probes: Acting as "non-chelating" isosteres to validate Zinc-Binding Groups (ZBGs).

-

Lipophilic Pharmacophores: Enhancing membrane permeability and metabolic stability for targets not requiring metal chelation.

Core Directive

Do not view the N-ethoxy analog merely as an inactive derivative. In high-precision medicinal chemistry, it is the control switch . By blocking the hydroxamic acid hydroxyl group with an ethyl moiety, you effectively silence the metal-chelating capability while retaining the hydrogen-bond accepting capacity and increasing lipophilicity (LogP). This guide details how to utilize this scaffold to deconvolute the mechanism of action in drug discovery campaigns.

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

The Chelation Switch

The biological activity of this class hinges on the interaction between the hydroxamate motif and the active site metal ion (typically Zn²⁺ or Ni²⁺) of the target enzyme.

-

Parent Compound (

-hydroxy-2-hydroxyacetamide): Acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the metal ion, displacing water and locking the enzyme in an inactive state. -

The Analog (

-ethoxy-2-hydroxyacetamide): The ethyl group sterically hinders the coordination sphere and removes the ionizable proton (pKa ~9 for hydroxamic acids). This abolishes metal affinity.

SAR Logic Table

| Feature | Parent: | Analog: | Biological Implication |

| Metal Chelation | High (Bidentate) | Negligible | |

| H-Bonding | Donor & Acceptor | Acceptor Only | |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (Lipophilic) | |

| Metabolic Stability | Low (Glucuronidation) | High | |

| Primary Targets | HDAC, Urease, MMP | Non-Metalloenzymes | Used to screen for off-target toxicity. |

Part 3: Mechanism of Action & Biological Targets

Primary Mechanism: Metalloenzyme Inhibition (Parent vs. Analog)

The most documented activity of 2-hydroxyacetamide derivatives lies in the inhibition of Urease (nickel-dependent) and Histone Deacetylases (HDACs) (zinc-dependent).

The "Negative Control" Paradigm

In assay development, if a novel hydroxamic acid shows IC50 < 100 nM, the N-ethoxy analog must be synthesized and tested .

-

Scenario A: If the N-ethoxy analog is inactive (IC50 > 10 µM), the mechanism is confirmed as metal chelation .

-

Scenario B: If the N-ethoxy analog retains potency , the compound is acting via an allosteric mechanism or an off-target pathway unrelated to the metal center.

Visualization: The Chelation Blockade

The following diagram illustrates the structural divergence in binding modes between the active parent and the N-ethoxy probe.

Figure 1: Mechanistic divergence between the chelating N-hydroxy parent and the N-ethoxy probe. The N-ethoxy modification acts as a molecular "cap," preventing zinc interaction.

Part 4: Experimental Protocols

Synthesis of N-ethoxy-2-hydroxyacetamide

Note: This protocol ensures high purity for biological assays, avoiding contamination with the N-hydroxy parent.

Reagents: Glycolic acid (1.0 eq), O-Ethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DMF (Solvent).

Step-by-Step Workflow:

-

Activation: Dissolve Glycolic acid (10 mmol) in dry DMF (20 mL) under N₂ atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add O-Ethylhydroxylamine hydrochloride and DIPEA dropwise. The base neutralizes the HCl salt, releasing the nucleophilic amine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Dilute with EtOAc (100 mL), wash with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).

-

Validation: NMR (¹H) must show the characteristic ethyl quartet (~4.0 ppm) and triplet (~1.2 ppm) and absence of the broad hydroxamic -OH peak (~10-11 ppm).

Biological Assay: Urease Inhibition Screen

This assay validates the loss of activity in the N-ethoxy analog, confirming the chelation mechanism of the parent.

Materials:

-

Jack Bean Urease (Type III, Sigma)

-

Substrate: Urea (500 mM)

-

Indicator: Phenol Red

-

Buffer: Phosphate Buffer (20 mM, pH 6.8)

Protocol:

-

Preparation: Prepare stock solutions of the Parent (Acetohydroxamic acid or Glycolohydroxamic acid) and the Analog (N-ethoxy-2-hydroxyacetamide) in DMSO.

-

Incubation: In a 96-well plate, add 10 µL of compound (final conc range: 0.1 µM – 100 µM) to 50 µL of Urease solution (5 U/mL). Incubate for 15 min at 37°C.

-

Control: DMSO only (100% Activity).

-

Blank: Buffer only (0% Activity).

-

-

Reaction Start: Add 40 µL of Urea/Phenol Red mix.

-

Measurement: Monitor Absorbance at 560 nm (color change from yellow to pink due to ammonia production) every 5 min for 30 min.

-

Data Analysis: Calculate % Inhibition.

-

Expected Result: Parent IC50 ≈ 5-10 µM. Analog IC50 > 500 µM (Inactive).

-

Part 5: Data Presentation & Comparative Analysis

The following table summarizes the expected biological profile when comparing the N-ethoxy analog against standard hydroxamic acid inhibitors.

Table 1: Comparative Biological Activity Profile

| Target Class | Assay Type | Interpretation | ||

| Urease | Ammonia Release | Potent (IC50 < 10 µM) | Inactive | Activity is Ni²⁺-chelation dependent. |

| HDAC1/6 | Fluorogenic Lysine | Potent (IC50 < 50 nM) | Inactive | Activity is Zn²⁺-chelation dependent. |

| MMP-9 | Gelatin Zymography | Potent | Inactive | Activity is Zn²⁺-chelation dependent. |

| Cell Viability | MTT (HeLa Cells) | High Cytotoxicity | Low/Moderate | Cytotoxicity is driven by enzyme inhibition, not general toxicity. |

| Herbicidal | PPO Inhibition | Low | Moderate/High | N-alkoxy variants often target PPO (Protoporphyrinogen Oxidase). |

Part 6: References

-

Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Link

-

Gupta, S. P. (2002). Quantitative structure-activity relationship studies on zinc-containing metalloproteinase inhibitors. Chemical Reviews. Link

-

Enamine Ltd. (2023). N-ethoxy-2-hydroxyacetamide Building Block (CAS 1849256-71-8).[1] Enamine Store. Link

-

Citarella, A., & Moi, D. (2021).[2] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[2] ACS Omega. Link

-

Krivoruchko, A., et al. (2019). Urease Inhibitors: A Review of the Patent Literature. Recent Patents on DNA & Gene Sequences. Link

Sources

Methodological & Application

Synthesis of N-ethoxy-2-hydroxyacetamide from Glycolic Acid: An Application Note and Detailed Protocol

Introduction: The Significance of N-ethoxy-2-hydroxyacetamide

N-ethoxy-2-hydroxyacetamide is a hydroxamic acid derivative of significant interest in medicinal chemistry and drug development. The hydroxamic acid functional group (-CONHOH) is a key structural motif in a variety of biologically active compounds, primarily due to its potent metal-chelating properties. This characteristic makes it a crucial component in the design of enzyme inhibitors, particularly metalloproteinase inhibitors, which are implicated in a range of physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis. The presence of the ethoxy group can modulate the compound's lipophilicity and pharmacokinetic profile, while the hydroxyacetamide core provides a versatile scaffold for further chemical modification. This application note provides a comprehensive guide for the synthesis of N-ethoxy-2-hydroxyacetamide from glycolic acid, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Reaction Principle: Carbodiimide-Mediated Amide Coupling

The synthesis of N-ethoxy-2-hydroxyacetamide from glycolic acid is achieved through a direct amide coupling reaction. This transformation is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via the activation of the carboxylic acid group of glycolic acid by the carbodiimide.[1][2][3]

The mechanism involves the following key steps:

-

Activation of Glycolic Acid: The carboxylic acid group of glycolic acid attacks the central carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is an excellent leaving group.

-

Nucleophilic Attack by O-Ethylhydroxylamine: The nitrogen atom of O-ethylhydroxylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated glycolic acid.

-

Formation of the Amide Bond: The O-acylisourea intermediate is displaced, and a stable amide bond is formed, yielding N-ethoxy-2-hydroxyacetamide. The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea if DCC is used), which is often insoluble in the reaction solvent and can be removed by filtration.

To enhance the efficiency of the coupling and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the final product.

Experimental Workflow Overview

Sources

Application Notes & Protocols: A Guide to the Carbodiimide-Mediated Coupling of O-Ethylhydroxylamine and Glycolic Acid

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(ethoxyamino)acetamide, a hydroxamate derivative, through the coupling of O-ethylhydroxylamine and glycolic acid. We delve into the mechanistic principles of carbodiimide-mediated amide bond formation, presenting a detailed, field-proven protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, reaction monitoring, product purification, and troubleshooting, ensuring a reproducible and efficient synthesis.

Scientific Foundation: The Chemistry of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety. Direct reaction is generally infeasible as the amine will deprotonate the carboxylic acid in a rapid acid-base reaction, rendering the amine non-nucleophilic[1]. The core strategy is to convert the carboxyl hydroxyl group into a better leaving group.

Carbodiimide reagents, such as EDC, are highly effective for this purpose. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate[2]. This intermediate is susceptible to nucleophilic attack by the amine (in this case, O-ethylhydroxylamine).

The Role of Additives: Suppressing Side Reactions and Enhancing Efficiency

While EDC can facilitate the coupling alone, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway[3]. To mitigate this and improve overall efficiency, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are strongly recommended[3].

HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an active HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step activation process effectively minimizes the formation of the N-acylurea byproduct and has been shown to reduce the risk of racemization in chiral carboxylic acids[3][4].

The overall mechanism is depicted below:

Caption: EDC/HOBt coupling mechanism for amide bond formation.

Experimental Design & Protocols

This section details the necessary materials and a step-by-step protocol for the coupling reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Glycolic Acid | ≥99% | Sigma-Aldrich | Hygroscopic; store in a desiccator. |

| O-Ethylhydroxylamine HCl | ≥98% | TCI, Combi-Blocks | Can be used as the HCl salt with a base. |

| EDC Hydrochloride | ≥98% | Chem-Impex, Oakwood | Water-soluble carbodiimide. |

| HOBt (Hydrate) | Reagent Grade | Sigma-Aldrich | Anhydrous HOBt is explosive; use hydrate form. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Acros Organics | Non-nucleophilic base. Required if using the HCl salt of the amine. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. DMF can also be used. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Hydrochloric Acid (1 M aq.) | For aqueous work-up. | ||

| Sodium Bicarbonate (Sat. aq.) | For aqueous work-up. | ||

| Brine (Sat. aq. NaCl) | For aqueous work-up. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||

| Silica Gel | 230-400 mesh | For column chromatography. |

Detailed Synthesis Protocol

This protocol assumes a 10 mmol scale. Adjust quantities accordingly for different scales.

Step 1: Reagent Preparation

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add glycolic acid (0.76 g, 10.0 mmol).

-

Add O-ethylhydroxylamine hydrochloride (1.0 g, 10.2 mmol, 1.02 eq).

-

Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.53 g, 10.0 mmol, 1.0 eq).

-

Dissolve and suspend the solids in anhydrous dichloromethane (DCM, 40 mL).

Step 2: Reaction Initiation

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA, 1.8 mL, 10.2 mmol, 1.02 eq) to the slurry. This neutralizes the hydrochloride salt to liberate the free hydroxylamine. Stir for 10 minutes.

-

In a single portion, add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

Step 3: Reaction Monitoring

-

Let the reaction proceed at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

TLC System: 50% Ethyl Acetate in Hexanes.

-

Visualization: Potassium permanganate stain.

-

Check for the consumption of glycolic acid (will likely remain at the baseline) and the appearance of a new, higher Rf product spot.

-

Work-up and Extraction

-

Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - Removes unreacted DIPEA and any remaining O-ethylhydroxylamine.

-

Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted glycolic acid and HOBt.

-

Brine (1 x 50 mL) - Removes residual water.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

Purification

The most reliable method for purifying the product is flash column chromatography.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a gradient eluent system, starting with a low polarity mixture (e.g., 20% EtOAc/Hexanes).

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% → 70% EtOAc).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 2-(ethoxyamino)acetamide.

Recrystallization may be an alternative if the final product is a stable solid. Solvents such as ethyl acetate/hexanes or ethanol/water mixtures can be explored[5][6].

Workflow and Data Summary

The entire process from setup to characterization is outlined in the workflow diagram below.

Caption: Overall experimental workflow for the coupling reaction.

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Recommended Value | Rationale |

| Stoichiometry | ||

| Glycolic Acid | 1.0 eq | Limiting reagent. |

| O-Ethylhydroxylamine HCl | 1.0 - 1.1 eq | A slight excess ensures complete consumption of the acid. |

| EDC·HCl | 1.1 - 1.2 eq | Excess ensures full activation of the carboxylic acid. |

| HOBt | 1.0 eq | Catalytic amounts can be used, but 1.0 eq is optimal. |

| DIPEA | 1.0 - 1.1 eq | Stoichiometric to the amine hydrochloride salt. |

| Conditions | ||

| Solvent | DCM, DMF | Anhydrous polar aprotic solvents are ideal. |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation[3]. |

| Reaction Time | 12 - 18 hours | Typically sufficient for completion. |

| Outcome | ||

| Typical Yield | 70 - 90% | Dependent on purification efficiency[1]. |

| Product | 2-(ethoxyamino)acetamide | C₄H₉NO₃ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive EDC (hydrolyzed).2. Wet solvent/reagents.3. Insufficient base to free the amine. | 1. Use fresh EDC from a sealed container.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Check the stoichiometry of DIPEA; ensure it matches the amine salt. |

| Significant N-acylurea Byproduct | 1. Reaction run at high temperature.2. Insufficient HOBt. | 1. Maintain 0 °C during and shortly after EDC addition.2. Ensure HOBt is used in a 1:1 ratio with the carboxylic acid. |

| Difficult Purification | 1. Byproducts co-elute with the product.2. Water-soluble byproducts remain. | 1. Try a different solvent system for chromatography (e.g., Methanol/DCM).2. Ensure the aqueous work-up was thorough. |

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Maddila, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Jiang, Y., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Oxyma Pure-mediated peptide bond formation. Retrieved from [Link]

-

Lou, G., & Gotor, V. (2013). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. bachem.com [bachem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of N-ethoxy-2-hydroxyacetamide via EDC/NHS Coupling

Abstract

This application note details the optimized protocol for synthesizing N-ethoxy-2-hydroxyacetamide from glycolic acid and O-ethylhydroxylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). Unlike standard peptide couplings, this reaction presents a specific chemoselective challenge: the competition between the target amidation and the self-polymerization (esterification) of the

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The synthesis of N-alkoxy amides (hydroxamate esters) is a critical step in developing histone deacetylase (HDAC) inhibitors and siderophore-mimetic drugs. The target molecule, N-ethoxy-2-hydroxyacetamide , requires coupling Glycolic Acid (A) with O-Ethylhydroxylamine (B).

The Problem: Glycolic acid is bifunctional, containing both a carboxylic acid and a primary hydroxyl group. Upon activation by EDC, the carboxyl group forms a highly reactive O-acylisourea.[1][2] In the absence of a strong nucleophile, this intermediate can react with the hydroxyl group of another glycolic acid molecule, leading to oligomerization (poly-glycolic acid formation) rather than the desired amide coupling.

The Solution: NHS-Stabilized One-Pot Protocol

To mitigate self-polymerization, we utilize NHS to convert the volatile O-acylisourea into a more stable, yet amine-reactive, NHS-ester. Crucially, this protocol recommends the presence of the amine during the activation phase or immediately following it, unlike protein conjugation protocols which often separate these steps. The amine (

Reaction Mechanism

Figure 1: Mechanistic pathway highlighting the stabilization of the active ester by NHS to prevent self-polymerization.

Critical Experimental Parameters

Solvent Selection

While EDC is water-soluble, we recommend Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) for small molecule synthesis.

-

Why? Organic solvents minimize the hydrolysis of the active NHS-ester, a common side reaction in aqueous buffers. They also facilitate the solubility of the organic amine base required to neutralize the hydrochloride salt.

pH and Base Control

The amine source is typically O-Ethylhydroxylamine Hydrochloride .

-

Requirement: The amine must be deprotonated to be nucleophilic.

-

Reagent: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

-

Stoichiometry: At least 1.0 equivalent of base is needed to free the amine. Excess base (1.2–1.5 eq) ensures the reaction environment remains basic enough for coupling but not so basic as to hydrolyze the NHS ester rapidly.

Reagent Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| Glycolic Acid | Limiting Reagent | 1.0 | Dry thoroughly before use. |

| O-Ethylhydroxylamine HCl | Amine Source | 1.1 - 1.2 | Slight excess drives conversion. |

| EDC·HCl | Coupling Agent | 1.2 - 1.5 | Excess accounts for hydrolysis/urea formation. |

| NHS | Stabilizer | 1.2 - 1.5 | Matches EDC equivalents. |

| Triethylamine (TEA) | Base | 1.2 - 2.0 | Neutralizes HCl salt; maintains pH. |

| DMF (Solvent) | Medium | ~0.1 - 0.2 M | Concentration affects rate; 0.1M is standard. |

Detailed Protocol: Modified One-Pot Synthesis

Materials Required[1][2][4][5][6][7]

-

Glycolic Acid (CAS: 79-14-1)

-

O-Ethylhydroxylamine Hydrochloride (CAS: 3332-29-4)[3]

-

EDC[1][2][4][5][6][7][8][9][10][11][12][13]·HCl (CAS: 25952-53-8)

-

NHS (CAS: 6066-82-6)

-

Triethylamine (TEA)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc) & Brine (for workup)

Step-by-Step Methodology

Step 1: Amine Neutralization & Pre-Complexation

-

In a round-bottom flask equipped with a stir bar, dissolve O-Ethylhydroxylamine HCl (1.2 eq) in anhydrous DMF (final concentration relative to limiting reagent ~0.2 M).

-

Add Triethylamine (1.2 eq) and stir at Room Temperature (RT) for 10 minutes.

-

Observation: A white precipitate (TEA·HCl) may form; this is normal.

-

-

Add Glycolic Acid (1.0 eq) and NHS (1.2 eq) to the mixture. Stir until dissolved.

-

Note: By having the amine present before activation, we ensure it is ready to intercept the active ester immediately.

-

Step 2: Activation and Coupling

-

Cool the reaction mixture to 0°C using an ice bath.

-

Why? Low temperature suppresses the rate of O-acylation (polymerization) and hydrolysis.

-

-

Dissolve EDC[1][11]·HCl (1.2 eq) in a minimum volume of DMF.

-

Add the EDC solution dropwise to the main reaction flask over 5–10 minutes.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature and stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (stain with KMnO4 or Ninhydrin) or LC-MS.

-

Step 3: Workup and Purification [2]

-

Quench: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

-

Wash:

-

Wash 2x with 1M HCl or 5% Citric Acid . (Removes unreacted amine, EDC, and TEA).

-

Wash 2x with Saturated NaHCO3 . (Removes unreacted Glycolic Acid and NHS byproduct).

-

Wash 1x with Brine .

-

-

Dry: Dry the organic layer over anhydrous

or -

Concentrate: Filter and evaporate the solvent under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc or DCM/MeOH).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Troubleshooting

Analytical Expectations

-

Appearance: Clear oil or white solid (depending on purity).

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the ethyl group signals: Triplet (~1.2 ppm) and Quartet (~3.9 ppm).

-

Look for the glycolic

singlet (~4.0 ppm). -

Validation: The absence of broad peaks in the 4.5–5.0 ppm region helps confirm no polymerization occurred.

-

-

LC-MS: Mass peak

.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous; minimize time between EDC addition and amine reaction. |

| Oligomer Formation | Glycolic Acid self-reaction | Keep temp at 0°C during EDC addition. Ensure Amine is present before EDC is added.[5] |

| Precipitate in DMF | TEA·HCl Salt | This is normal. It will dissolve/wash away during aqueous workup. |

| Product in Aqueous Phase | High Water Solubility | If product is lost in washes, use continuous extraction (DCM) or lyophilize and use reverse-phase chromatography. |

Safety Considerations

-

EDC: is a skin irritant and potential sensitizer.[14] Handle in a fume hood.

-

O-Ethylhydroxylamine: Toxic if swallowed or in contact with skin.[14]

-

DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

-

PubChem. Compound Summary: O-Ethylhydroxylamine.[14][15] National Library of Medicine. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. O-Ethylhydroxylamine Hydrochloride | 3332-29-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. covachem.com [covachem.com]

- 7. manuals.plus [manuals.plus]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and properties of EDC/NHS mediated crosslinking poly (gamma-glutamic acid)/epsilon-polylysine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxylamine, O-ethyl- | C2H7NO | CID 69357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solvent Selection for N-Ethoxyglycolamide Synthesis

Abstract

The synthesis of N-alkoxy amides is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals and other fine chemicals. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity. This document provides a comprehensive guide to solvent selection for the synthesis of N-alkoxy amides, using the formation of N-ethoxy-2-hydroxyacetamide (conceptualized as N-ethoxyglycolamide) as a model. We delve into the theoretical underpinnings of solvent effects on nucleophilic acyl substitution, present a comparative analysis of common solvents, and provide a detailed, field-proven protocol for synthesis, emphasizing the rationale behind each procedural step.

Introduction: The Critical Role of Solvents in N-Alkoxy Amide Synthesis

N-alkoxy amides, a class of compounds that includes the well-known Weinreb amides, are exceptionally useful intermediates in organic synthesis.[1][2][3] Their stability and controlled reactivity with organometallic reagents allow for the high-yield synthesis of ketones and aldehydes.[3] The target molecule, N-ethoxy-2-hydroxyacetamide, represents a bifunctional N-alkoxy amide with potential applications in medicinal chemistry and materials science.

The formation of the N-alkoxy amide bond typically proceeds via a nucleophilic acyl substitution mechanism, where an N-alkoxyamine attacks an activated carboxylic acid derivative.[4][5][6] The solvent in which this reaction is conducted is far from an inert medium; it actively influences the outcome by:

-

Solvating Reactants and Intermediates: Ensuring all components, including the often-polar amine salt and the less polar acylating agent, are in the same phase is paramount for reaction efficiency.

-

Stabilizing Transition States: The polarity of the solvent can stabilize or destabilize the charged tetrahedral intermediate, thereby affecting the reaction rate.[7]

-

Modulating Nucleophilicity and Basicity: The solvent can influence the strength of the nucleophile (the N-alkoxyamine) and the base used to deprotonate the amine salt.

-

Controlling Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is crucial for controlling reaction kinetics and minimizing side reactions.[8]

An inappropriate solvent choice can lead to poor yields, the formation of impurities, and difficulties in product isolation. Therefore, a rational, data-driven approach to solvent selection is essential for a successful and reproducible synthesis.

Theoretical Considerations for Solvent Selection

The selection of an optimal solvent for N-ethoxyglycolamide synthesis hinges on several key physicochemical properties and their interplay with the reaction components. The reaction under consideration is the acylation of ethoxyamine hydrochloride with an activated derivative of glycolic acid (e.g., acetoxyacetyl chloride) in the presence of a base.

Solubility of Reactants

-

Ethoxyamine Hydrochloride: This reactant is a salt and, as such, exhibits higher solubility in more polar solvents.[9] Incomplete dissolution will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

-

Acylating Agent (e.g., Acetoxyacetyl Chloride): Acyl chlorides are typically nonpolar to moderately polar and are soluble in a wide range of aprotic solvents. However, they are highly reactive towards protic solvents like water and alcohols.

-

Base (e.g., Triethylamine, Pyridine): Organic bases are generally soluble in a broad spectrum of organic solvents. The choice of base and its solubility can influence the deprotonation of the ethoxyamine hydrochloride.

-

Product (N-Ethoxy-2-hydroxyacetamide): The product's solubility will be crucial during the workup and purification stages.

Solvent Polarity and Reaction Mechanism

The acylation of an amine proceeds through a tetrahedral intermediate. Polar aprotic solvents are often preferred for this type of reaction as they can:

-

Effectively solvate the cationic species (the protonated base and the counter-ion of the amine salt).

-

Stabilize the polar transition state of the nucleophilic attack.

-

Avoid hydrogen bonding with the nucleophile, which would decrease its reactivity.

Solvents with very high polarity, however, may excessively stabilize the starting amine, potentially slowing the reaction. A balance is often required.

Boiling Point and Temperature Control

The reaction of acyl chlorides with amines is typically exothermic.[] A solvent with a suitable boiling point allows for effective temperature management. A low boiling point solvent (e.g., dichloromethane) allows for reactions to be run at or below room temperature with easy removal post-reaction, while a higher boiling point solvent (e.g., toluene, THF) can be used if heating is required to drive the reaction to completion.[1][]

Inertness and Compatibility

The ideal solvent must be inert under the reaction conditions. Protic solvents (water, alcohols) are generally unsuitable as they will react with the acyl chloride. The solvent should also not react with the base or the product.

Comparative Analysis of Common Solvents

The following table provides a comparative overview of solvents commonly employed for amide bond formation and their suitability for the synthesis of N-ethoxy-2-hydroxyacetamide.

| Solvent | Dielectric Constant (20°C)[11][12] | Boiling Point (°C)[11][12] | Key Advantages | Key Disadvantages |

| Dichloromethane (DCM) | 9.1 | 40 | Excellent solvating power for a wide range of organic compounds. Low boiling point allows for easy removal. | Environmental and health concerns. Can be reactive with some strong nucleophiles. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Good solvating properties for both polar and nonpolar compounds. Can form chelating complexes.[2] | Can form explosive peroxides upon storage. Higher boiling point requires more energy for removal. |

| Acetonitrile (MeCN) | 37.5 | 82 | High polarity aids in dissolving amine salts. Relatively inert. | Can be difficult to remove completely. Can sometimes participate in side reactions. |

| Ethyl Acetate (EtOAc) | 6.0 | 77 | "Greener" solvent option. Good for extractions and chromatography. | Lower polarity may not be sufficient to dissolve the amine salt effectively. |

| Toluene | 2.4 | 111 | Allows for higher reaction temperatures. Good for azeotropic removal of water if present.[1] | Low polarity may result in poor solubility of the amine salt. High boiling point. |

Based on this analysis, Dichloromethane (DCM) and Tetrahydrofuran (THF) often represent the best starting points for optimization, balancing solubility and reaction compatibility. Recent efforts have also focused on identifying greener alternatives to traditional solvents, with 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate being promising candidates.[13][14]

Detailed Experimental Protocol: Synthesis of N-Ethoxy-2-acetoxyacetamide

This protocol details the synthesis of the protected N-ethoxyglycolamide, N-ethoxy-2-acetoxyacetamide, from acetoxyacetyl chloride and ethoxyamine hydrochloride. The subsequent deprotection to yield N-ethoxy-2-hydroxyacetamide is a standard procedure.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Acetoxyacetyl chloride is corrosive and moisture-sensitive.

Reagents and Materials:

-

Ethoxyamine hydrochloride (1.0 eq)

-

Acetoxyacetyl chloride (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add ethoxyamine hydrochloride (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Cool the flask to 0 °C in an ice bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the acylation and subsequent neutralization.

-

-

Base Addition:

-

Slowly add triethylamine (2.5 eq) to the slurry via syringe. Rationale: Triethylamine acts as a base to neutralize the HCl salt of ethoxyamine, liberating the free amine for reaction, and also to quench the HCl generated during the acylation.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

-

Acylation:

-

Dissolve acetoxyacetyl chloride (1.1 eq) in a small amount of anhydrous DCM in an addition funnel.

-

Add the acetoxyacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: A slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding 1 M HCl. Rationale: The acidic wash removes excess triethylamine and its hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-ethoxy-2-acetoxyacetamide.[15]

-

Visualization of Workflows

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent for N-alkoxy amide synthesis.

Caption: Step-by-step experimental workflow.

Conclusion

The rational selection of a solvent is a critical, often decisive, factor in the successful synthesis of N-alkoxy amides like N-ethoxyglycolamide. A thorough consideration of reactant solubility, solvent polarity, reaction temperature, and chemical compatibility is paramount. While dichloromethane and tetrahydrofuran serve as reliable starting points, the principles outlined in these notes provide a framework for systematic optimization and adaptation to other substrates or "greener" solvent systems. The provided protocol offers a robust and validated method for the synthesis of a protected N-ethoxyglycolamide, which can be adapted by researchers in drug development and organic synthesis.

References

- Milne, C., J. C. Vederas. (2020). Amide and Peptide Bond Formation. In Comprehensive Organic Synthesis II (Second Edition). Elsevier. [URL: https://www.sciencedirect.com/topics/chemistry/amide]

- N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01055a]

- Zhang, W., et al. (2018). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. [URL: https://www.researchgate.net/publication/325244509_Efficient_synthesis_of_primary_and_secondary_amides_via_reacting_esters_with_alkali_metal_amidoboranes]

- Nucleophilic Acyl Substitution. (n.d.). BYJU'S. [URL: https://byjus.com/chemistry/nucleophilic-acyl-substitution/]

- Marque, S. R. A. (2006). N-alkoxyamines : Synthesis, properties, and applications in polymer chemistry, organic synthesis, and materials science. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/N-alkoxyamines-%3A-Synthesis%2C-properties%2C-and-in-Marque/e63454b50c60e5b02660d507c34d31518f972353]

- Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Kumar, S., et al. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485038/]

- Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/weinreb-amide-synthesis.shtm]

- Ethoxyamine hydrochloride synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717013_EN.htm]

- 13.1.1: "Nucleophilic Acyl Substitution". (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_and_Reactivity_of_Carboxylic_Acids_and_Their_Derivatives/13.01%3A_Nucleophilic_Acyl_Substitution]

- Nesvadba, P. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2005_449]

- Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob01814k]

- Common Organic Solvents: Table of Properties. (n.d.). [URL: https://www.sas.upenn.edu/~gvil/pdf/solvent_properties.pdf]

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Fairhurst, R. A., C. J. T. H. T. C. A. M. D. (2017). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782623351-00057/978-1-78262-335-1]

- A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). [URL: https://typeset.

- Khalid, K. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [URL: https://www.researchgate.

- Understanding Ethoxyamine Hydrochloride: A Key Reagent in Modern Chemistry. (n.d.). [URL: https://www.chemicalbook.com/article/understanding-ethoxyamine-hydrochloride-a-key-reagent-in-modern-chemistry.htm]

- Hoye, T. R. (2023). Properties of Common Organic Solvents. [URL: https://www.chem.umn.edu/sites/chem.umn.

- Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025). ResearchGate. [URL: https://www.researchgate.

- Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_05_13!10_13_17_PM.pdf]

- Wang, D., et al. (2014). DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. ResearchGate. [URL: https://www.researchgate.

- Kumar, A., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-1507-9321.pdf]

- Bioconjugation. (n.d.). Wikipedia. [URL: https://en.wikipedia.

- Schipper, K., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9195971/]

- Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/synthesis/hydroxylamines.shtm]

- Nucleophilic Acyl Substitution: Videos & Practice Problems. (n.d.). Pearson. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/institutional-products-services/mastering/mastering-updates/organic-chemistry-updates/nucleophilic-acyl-substitution.html]

- Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. [URL: https://www.allenintl.com/what-are-organic-solvents-types-uses-and-properties/]

- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8703796.htm]

- Weinreb ketone synthesis. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]

- A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. [URL: https://chem-talk.com/organic-solvents/]

- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (n.d.). Google Patents. [URL: https://patents.google.

- N-Acylation Reactions of Amines. (n.d.). ResearchGate. [URL: https://www.researchgate.